2-Amino-4-phenoxybutanoic acid can be classified as a non-proteinogenic amino acid due to its structural features that differentiate it from standard amino acids found in proteins. Its molecular formula is with a molecular weight of approximately 179.22 g/mol. The compound is synthesized through various methods, including enzymatic and chemical synthesis techniques.
The synthesis of 2-amino-4-phenoxybutanoic acid can be achieved through several methods:
The molecular structure of 2-amino-4-phenoxybutanoic acid features a central carbon atom attached to an amino group (), a carboxylic acid group (), and a phenoxy group ().
NC(CCc1ccccc1)C(=O)O
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
The compound's three-dimensional conformation plays a crucial role in its biological activity and interactions with target proteins.
2-Amino-4-phenoxybutanoic acid participates in various chemical reactions typical for amino acids:
The mechanism of action for 2-amino-4-phenoxybutanoic acid is primarily associated with its role as a neuromodulator. It is believed to interact with neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA).
The precise molecular interactions and pathways remain an area of active research, with studies focusing on receptor binding affinities and downstream signaling effects.
The physical and chemical properties of 2-amino-4-phenoxybutanoic acid include:
These properties influence its handling and storage requirements in laboratory settings.
The applications of 2-amino-4-phenoxybutanoic acid span several fields:
2-Amino-4-phenoxybutanoic acid belongs to the class of non-proteinogenic β-amino acids characterized by an ether linkage (phenoxy group) at the γ-carbon position. Its structural similarity to pharmacologically active amino acids like L-homophenylalanine drives interest in enantioselective synthesis. Modern approaches predominantly employ oxidoreductase enzymes—particularly dehydrogenases—to catalyze the asymmetric reductive amination of the corresponding keto acid precursor, 2-oxo-4-phenoxybutanoic acid. This transformation relies on the stereospecific delivery of hydride from the reduced cofactor (NADH or NADPH) to the si or re face of the prochiral ketone [2] [6].
Key enzymatic systems include:
Cofactor regeneration is critical for process viability. Formate dehydrogenase (FDH, EC 1.2.1.2) is routinely coupled with PheDH, converting formate to CO₂ while regenerating NADH from NAD⁺. This system shifts equilibrium toward product formation and minimizes cofactor costs [2] [6]. Integrated membrane bioreactors (MBRs) enable enzyme/cofactor retention. Studies report >99% enantiomeric excess (ee) and yields exceeding 95% under optimized conditions (pH ~8.5–9.0, 25–30°C) [2].
Table 1: Enzymatic Strategies for 2-Amino-4-phenoxybutanoic Acid Synthesis
Enzyme System | Cofactor Regeneration | Enantiomeric Excess (ee) | Key Advantage |
---|---|---|---|
PheDH + FDH | Formate → CO₂ | >99% (L) | High selectivity; irreversible reaction |
Engineered Aminotransferase | Pyruvate → Alanine | >98% (L or D) | No external cofactor needed |
Whole-cell Bioreduction | Endogenous metabolism | >95% (L) | Simplified processing; avoids enzyme isolation |
Microbial whole-cell biocatalysts offer self-regenerating cofactor systems and tolerance to process perturbations. Strains of Candida boidinii, Rhodotorula minuta, and engineered Escherichia coli expressing heterologous dehydrogenases effectively reduce 2-oxo-4-phenoxybutanoate [6] [8]. Critical process parameters include:
Metabolic engineering addresses native pathway regulation. For example:
Industrial-scale production employs hollow-fiber or ceramic membrane reactors, achieving space-time yields of >50 g·L⁻¹·day⁻¹ and catalyst reuse for >10 batches [6].
Chemical Synthesis Routes:
Biotechnological Advantages:
Table 2: Chemical vs. Biocatalytic Synthesis Performance Metrics
Parameter | Chemical (Asymmetric Hydrogenation) | Biocatalytic (PheDH/FDH + MBR) |
---|---|---|
Enantiomeric Excess (ee) | 85–92% | >99% |
Reaction Pressure | 50–100 bar H₂ | Ambient (1 bar) |
Temperature | 60–100°C | 25–30°C |
Catalyst TON | 1,000–5,000 | >100,000 |
Major Waste Streams | Heavy-metal catalysts, organic solvents | Low-toxicity buffer salts |
Economic Considerations: Biocatalytic routes exhibit lower raw material costs but face challenges in enzyme production and reactor capital investment. Continuous MBR configurations improve volumetric productivity, making biocatalysis competitive at scales >100 kg/year, especially for high-value pharmaceuticals [2] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7